REACTION_CXSMILES
|
Br[C:2]1[C:3](C(C)(C)C)=[N:4][NH:5][CH:6]=1.[Li]C[CH2:13][CH2:14][CH3:15].[B:16]([OH:19])(O)[OH:17].C([CH2:23][C:24]([C:27](O)([CH3:29])[CH3:28])([CH3:26])O)(C)C.Cl.[CH2:32]1COCC1>O>[CH3:32][C:14]([N:5]1[CH:6]=[C:2]([B:16]2[O:19][C:27]([CH3:28])([CH3:29])[C:24]([CH3:23])([CH3:26])[O:17]2)[CH:3]=[N:4]1)([CH3:13])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
1.15 kg
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Type
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reactant
|
Smiles
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BrC=1C(=NNC1)C(C)(C)C
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Name
|
|
Quantity
|
9.2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.23 mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
isopropyl pinacol borate
|
Quantity
|
1.47 kg
|
Type
|
reactant
|
Smiles
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B(O)(O)O.C(C)(C)CC(O)(C)C(C)(C)O
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Name
|
|
Quantity
|
3.45 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
was stirred at the same temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to between −78° C. and −85° C.
|
Type
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ADDITION
|
Details
|
After addition the solution
|
Type
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STIRRING
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Details
|
after stirring for ˜3 h (starting material<1.0% a/a by GC)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with TBME (3.45 L×2)
|
Type
|
WASH
|
Details
|
the combined organic phase washed with 5% NaCl (3.45 L×2) and water (3.45 L) in sequence
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |